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Abstract
SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the

transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300). As crucial

epigenetic regulators, CBP and p300 play a significant role in various cellular processes,

including cell growth, differentiation, and gene expression.[1] Dysregulation of their function has

been implicated in numerous diseases, most notably cancer and inflammatory conditions.[2]

This technical guide provides an in-depth overview of SGC-CBP30, its mechanism of action, its

effects on transcriptional regulation, and detailed protocols for its application in experimental

research.

Introduction to SGC-CBP30 and its Targets:
CBP/p300
CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous proteins

that function as transcriptional co-activators.[1][3] A key feature of these proteins is their

histone acetyltransferase (HAT) activity, which is responsible for acetylating histone and non-

histone proteins, thereby remodeling chromatin and modulating gene expression.[3][4] Both

CBP and p300 contain a bromodomain, a structural motif that recognizes and binds to

acetylated lysine residues on histones and other proteins. This interaction is crucial for the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b612240?utm_src=pdf-interest
https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/sgc-cbp30
https://www.stemcell.com/media/files/pis/10000026298-PIS_00.pdf
https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/sgc-cbp30
https://www.researchgate.net/figure/CBP-and-p300-are-detected-by-Western-blotting-in-mouse-embryonic-heart-samples_fig1_24187526
https://www.researchgate.net/figure/CBP-and-p300-are-detected-by-Western-blotting-in-mouse-embryonic-heart-samples_fig1_24187526
https://www.cellsignal.com/products/primary-antibodies/cbp-antibody/4772
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


recruitment of the CBP/p300 complex to specific genomic loci, facilitating the acetylation of

target histones and the activation of transcription.

SGC-CBP30 is a small molecule inhibitor designed to selectively target the bromodomains of

CBP and p300.[5][6] By competitively binding to the acetyl-lysine binding pocket within the

bromodomain, SGC-CBP30 prevents the recruitment of CBP and p300 to chromatin, thereby

inhibiting the transcriptional activation of their target genes.[6] Its high selectivity for CBP/p300

over other bromodomain-containing proteins, particularly those of the BET (Bromodomain and

Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific roles of these

co-activators in health and disease.[5][7]

Quantitative Data on SGC-CBP30 Activity
The potency and selectivity of SGC-CBP30 have been characterized across various

biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of SGC-CBP30

Target Assay Type Value Reference

CBP IC50 21 nM [2][7]

Kd 21 nM [5]

Kd 38 nM [8]

Kd 38 ± 4.7 nM [9]

p300 IC50 38 nM [2][7]

Kd 32 nM [5]

Kd 47 nM [8]

Kd 47 ± 2.1 nM [9]

BRD4(1) Selectivity vs CBP 40-fold [5][7]

Kd 885 nM [10]

BRD4(2) Selectivity vs CBP 250-fold [7]
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Table 2: Cellular Activity of SGC-CBP30

Cell Line Assay Type Endpoint
Value
(IC50/EC50)

Reference

RKO
Luciferase

Reporter

Inhibition of

doxorubicin-

stimulated p53

1.5 µM [7]

AMO1 Quantigene Plex
Reduction in

MYC expression
2.7 µM [7]

HEK293 BRET Assay

Inhibition of

Halo-tagged

histone H3.3

binding to

NanoLuc-CBP

2.8 µM [7]

LP-1 Viability Assay Growth Inhibition < 3 µM [11]

Multiple

Myeloma Cell

Lines

Viability Assay Growth Inhibition GI50 < 3 µM [11]

Effects on Transcriptional Co-activators and
Signaling Pathways
SGC-CBP30 exerts its effects by disrupting the normal function of CBP and p300, leading to

significant changes in gene expression and cellular signaling pathways.

Mechanism of Action
The primary mechanism of SGC-CBP30 is the competitive inhibition of the CBP/p300

bromodomains. This prevents their interaction with acetylated histones, thereby blocking their

recruitment to gene promoters and enhancers. This leads to a reduction in histone acetylation

at these sites, particularly H3K18ac and H3K27ac, which are key marks deposited by

CBP/p300.[11] The consequence is the suppression of target gene transcription.
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Mechanism of SGC-CBP30 Action

Key Signaling Pathways Affected
Research has shown that SGC-CBP30 impacts several critical signaling pathways:

IRF4 Network in Multiple Myeloma: SGC-CBP30 has been shown to suppress the IRF4

transcriptional program, which is crucial for the survival of multiple myeloma cells. This leads

to cell cycle arrest and apoptosis in sensitive cell lines.[11][12]

Th17 Cell Differentiation and IL-17A Secretion: SGC-CBP30 inhibits the secretion of the pro-

inflammatory cytokine IL-17A from Th17 cells, suggesting its potential as an anti-

inflammatory agent.[5][13]
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MYC-Driven Transcription: Although not always the most downregulated gene, MYC

expression is often reduced following treatment with SGC-CBP30, and MYC transcriptional

programs are affected.[12]

TGF-β/SMAD3 Pathway: SGC-CBP30 can disrupt the interaction of CBP/p300 at super-

enhancers that drive the expression of oncogenic long non-coding RNAs in certain cancers,

thereby modulating the TGF-β/SMAD3 signaling axis.[6]
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Signaling Pathways Modulated by SGC-CBP30

Experimental Protocols
The following protocols provide a framework for studying the effects of SGC-CBP30 on

transcriptional co-activators.

Chromatin Immunoprecipitation (ChIP)
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This protocol is designed to investigate the binding of CBP and p300 to specific genomic

regions and how this is affected by SGC-CBP30.

Start

1. Crosslink cells with
formaldehyde

2. Lyse cells and isolate nuclei

3. Sonicate to shear chromatin
(200-1000 bp fragments)

4. Immunoprecipitate with
anti-CBP or anti-p300 antibody

5. Wash beads to remove
non-specific binding

6. Elute chromatin from beads

7. Reverse crosslinks

8. Purify DNA

9. Analyze by qPCR or sequencing

End
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Click to download full resolution via product page

Chromatin Immunoprecipitation (ChIP) Workflow

Methodology:

Cell Treatment and Crosslinking:

Culture cells to 80-90% confluency.

Treat cells with SGC-CBP30 or DMSO (vehicle control) for the desired time (e.g., 6 hours).

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for

10 minutes at room temperature.

Quench the reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Chromatin Shearing:

Harvest and wash cells with ice-cold PBS.

Lyse the cells to release the nuclei.

Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an

average fragment size of 200-1000 bp.[14] The optimal sonication conditions should be

determined empirically for each cell type.[15]

Immunoprecipitation:

Pre-clear the chromatin lysate with protein A/G beads.

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBP or

p300. Include a negative control with a non-specific IgG antibody.

Add protein A/G beads to capture the antibody-chromatin complexes.

Washes and Elution:
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Wash the beads multiple times with a series of wash buffers to remove non-specifically

bound proteins.[16]

Elute the chromatin from the beads.

Reverse Crosslinking and DNA Purification:

Reverse the formaldehyde crosslinks by incubating at 65°C.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a commercial kit or phenol-chloroform extraction.

Analysis:

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or

perform genome-wide analysis by ChIP-sequencing (ChIP-seq).

Western Blotting
This protocol is used to assess the total protein levels of CBP, p300, and downstream targets

affected by SGC-CBP30.

Methodology:

Cell Lysis and Protein Quantification:

Treat cells with SGC-CBP30 or DMSO.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Denature protein lysates by boiling in Laemmli buffer.

Separate the proteins by size on an SDS-polyacrylamide gel. For large proteins like

CBP/p300 (~300 kDa), a low percentage acrylamide gel (e.g., 6-8%) is recommended.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody

binding.

Incubate the membrane with a primary antibody against the protein of interest (e.g., CBP,

p300, MYC, or a loading control like β-actin) overnight at 4°C.

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Detection:

Wash the membrane with TBST.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imaging system.

Reporter Gene Assay
This assay measures the effect of SGC-CBP30 on the activity of a specific transcription factor

or signaling pathway.

Methodology:

Cell Transfection:

Co-transfect cells with a reporter plasmid and a control plasmid. The reporter plasmid

contains a luciferase gene under the control of a promoter with response elements for the

transcription factor of interest. The control plasmid (e.g., expressing Renilla luciferase) is

used for normalization.

Cell Treatment:
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After transfection, treat the cells with SGC-CBP30, a known activator of the pathway

(positive control), and/or a vehicle control (DMSO).

Cell Lysis and Luciferase Assay:

Lyse the cells using a passive lysis buffer.

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system and a luminometer.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

differences in transfection efficiency and cell number.

Compare the normalized luciferase activity in SGC-CBP30-treated cells to the control-

treated cells to determine the effect of the inhibitor on the transcriptional activity of the

pathway.

Conclusion
SGC-CBP30 is a powerful and selective tool for investigating the roles of the transcriptional co-

activators CBP and p300. Its ability to specifically inhibit their bromodomains allows for the

targeted interrogation of their function in a variety of biological contexts. The data and protocols

presented in this guide provide a comprehensive resource for researchers aiming to utilize

SGC-CBP30 to further our understanding of epigenetic regulation in health and disease, and to

explore the therapeutic potential of targeting CBP/p300 in various pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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